molecular formula C8H8ClN3 B2637606 4-Chloro-6-methyl-1H-indazol-3-amine CAS No. 1388047-49-1

4-Chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B2637606
CAS No.: 1388047-49-1
M. Wt: 181.62
InChI Key: VFBSZLYFVYFDOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole derivative . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-1H-indazol-3-amine is unique due to the presence of both the chlorine atom at the 4th position and the methyl group at the 6th position. This specific substitution pattern imparts distinct chemical properties and biological activities to the compound, making it valuable for various research and industrial applications .

Biological Activity

4-Chloro-6-methyl-1H-indazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with tyrosine kinases and its implications in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chlorine atom at the 4-position and a methyl group at the 6-position of the indazole ring. This unique structure enhances its interaction with biological targets, particularly tyrosine kinases, which are crucial in regulating cell growth and proliferation.

Target Interaction

The primary target of this compound is tyrosine kinase . The compound binds effectively to the hinge region of the enzyme, influencing various cellular processes associated with cancer progression .

Biochemical Pathways Affected

The inhibition of tyrosine kinase by this compound can impact several biochemical pathways:

  • p53/MDM2 Pathway : This pathway is critical for regulating cell cycle and apoptosis.
  • Cell Cycle Regulation : Studies indicate that similar indazole derivatives can induce cell cycle arrest in the G0–G1 phase, leading to reduced cell proliferation in neoplastic cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. The compound has been shown to inhibit cell growth at concentrations lower than 1 μM, suggesting potent anticancer properties .

Cell Line IC50 (µM) Effect
MCF-7<1.0Antiproliferative
A549<1.0Induces apoptosis
Caco2<1.0Cytotoxicity

Cytotoxicity and Apoptosis Induction

In vitro studies highlight the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 and A549. The compound induces apoptosis through mechanisms involving:

  • Annexin V/PI Assay : Increased percentages of Annexin V-positive cells indicate early apoptosis.
  • Caspase Activation : The activation of caspases further corroborates the apoptotic pathway triggered by this compound .

Study 1: Anticancer Efficacy

A study evaluated the effects of various indazole derivatives, including this compound, on MCF-7 breast cancer cells. Results indicated that treatment led to a significant increase in early and late-stage apoptosis markers compared to control groups, with IC50 values suggesting high potency against these cells .

Study 2: Tyrosine Kinase Inhibition

Another investigation focused on the inhibition of tyrosine kinase activity by this compound. The results demonstrated effective binding to the enzyme's active site, leading to downstream effects on cellular signaling pathways associated with tumor growth and survival .

Properties

IUPAC Name

4-chloro-6-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSZLYFVYFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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